Cas no 2241875-61-4 ((6-(propyl-d7)pyridin-3-yl)boronic acid)
(6-(propyl-d7)pyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (6-(propyl-d7)pyridin-3-yl)boronic acid
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- Inchi: 1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3/i1D3,2D2,3D2
- InChI Key: LZVLCXUDVGIKLK-NCKGIQLSSA-N
- SMILES: B(C1=CN=C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=C1)(O)O
(6-(propyl-d7)pyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908237-5mg |
(6-(propyl-d7)pyridin-3-yl)boronic acid |
2241875-61-4 | 95% | 5mg |
¥8,608.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908237-25mg |
(6-(propyl-d7)pyridin-3-yl)boronic acid |
2241875-61-4 | 95% | 25mg |
¥25,826.00 | 2022-09-01 |
(6-(propyl-d7)pyridin-3-yl)boronic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (6-(propyl-d7)pyridin-3-yl)boronic acid
Introduction to (6-(propyl-d7)pyridin-3-yl)boronic Acid (CAS No. 2241875-61-4)
The compound (6-(propyl-d7)pyridin-3-yl)boronic acid, identified by the CAS number 2241875-61-4, is a specialized boronic acid derivative with significant applications in organic synthesis and materials science. This compound is particularly notable for its use in cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. The presence of the d7 isotopic label on the propyl group introduces unique properties, making it a valuable tool in isotopic labeling studies and advanced spectroscopic analyses.
Recent advancements in the field of organoboron chemistry have highlighted the importance of (6-(propyl-d7)pyridin-3-yl)boronic acid in facilitating Suzuki-Miyaura couplings. These reactions are widely employed in drug discovery and the synthesis of functional materials. The pyridine ring structure provides electronic versatility, enabling this compound to participate in a variety of reactions under mild conditions. Moreover, the isotopic labeling allows researchers to track molecular transformations with unprecedented precision, enhancing both academic and industrial research efforts.
In terms of synthesis, this compound is typically prepared via hydroboration reactions or through the functionalization of pyridine derivatives. The introduction of the d7 label requires precise control over isotopic substitution, ensuring high purity and consistency. This level of control is essential for applications in sensitive analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, where isotopic enrichment can significantly improve signal resolution.
The demand for (6-(propyl-d7)pyridin-3-yl)boronic acid has grown alongside the increasing emphasis on sustainable and efficient synthetic methodologies. Its role in green chemistry initiatives has been underscored by its ability to participate in catalytic cycles with minimal environmental impact. Additionally, its compatibility with a wide range of coupling partners makes it a versatile building block in modern organic synthesis.
From a market perspective, this compound is increasingly sought after by pharmaceutical companies and academic institutions engaged in drug development and materials research. Its unique properties make it an indispensable tool for researchers aiming to explore novel chemical space and develop innovative therapeutic agents.
In conclusion, (6-(propyl-d7)pyridin-3-yl)boronic acid stands as a testament to the progress in boron chemistry and its applications across diverse scientific domains. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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